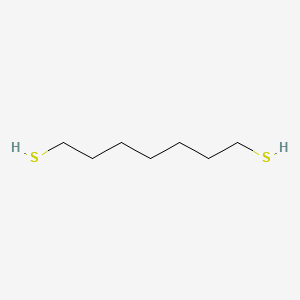

1,7-Heptanedithiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,7-Heptanedithiol is an organic compound with the molecular formula C₇H₁₆S₂ . It is a dithiol, meaning it contains two thiol (–SH) groups. This compound is known for its utility in various chemical reactions and applications, particularly in the field of materials science and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Heptanedithiol can be synthesized through several methods. One common approach involves the reduction of heptane-1,7-dione using hydrogen sulfide in the presence of a catalyst. Another method includes the reaction of 1,7-dibromoheptane with sodium hydrosulfide .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of heptane-1,7-dione. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

1,7-Heptanedithiol undergoes various types of chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form heptane.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium hydrosulfide (NaSH) are commonly employed.

Major Products Formed

Oxidation: Heptane-1,7-disulfide

Reduction: Heptane

Substitution: Various substituted heptane derivatives

Scientific Research Applications

1,7-Heptanedithiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.

Biology: The compound is utilized in the study of protein folding and disulfide bond formation.

Industry: This compound is employed in the production of adhesives, coatings, and sealants

Mechanism of Action

The mechanism of action of 1,7-Heptanedithiol primarily involves its thiol groups. These groups can form disulfide bonds with other thiol-containing molecules, leading to the formation of larger, more complex structures. This property is particularly useful in the synthesis of polymers and in the stabilization of protein structures .

Comparison with Similar Compounds

Similar Compounds

1,6-Hexanedithiol: Similar in structure but with one less carbon atom.

1,8-Octanedithiol: Similar in structure but with one more carbon atom.

1,9-Nonanedithiol: Similar in structure but with two more carbon atoms.

Uniqueness

1,7-Heptanedithiol is unique due to its specific chain length, which provides a balance between flexibility and reactivity. This makes it particularly useful in applications where precise molecular spacing is required .

Biological Activity

1,7-Heptanedithiol (C7H14S2) is a dithiol compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by two thiol (-SH) groups separated by a heptane chain, imparts distinct biological activities. This article explores the biological activity of this compound, highlighting its potential applications and mechanisms of action based on diverse research findings.

- Molecular Formula: C7H14S2

- Molecular Weight: 162.32 g/mol

- CAS Registry Number: 629-30-1

- IUPAC Name: Heptane-1,7-dithiol

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its thiol groups, which can participate in redox reactions and interact with various biomolecules. The compound's ability to form disulfide bonds and react with electrophiles underlies its potential therapeutic effects.

Antioxidant Activity

Research indicates that dithiols like this compound can act as antioxidants. They scavenge free radicals and reduce oxidative stress by donating electrons to reactive species. This property is crucial in protecting cells from oxidative damage associated with various diseases.

Detoxification Mechanism

This compound has been studied for its role in detoxifying harmful compounds. In experiments involving lewisite (an organoarsenic compound), it demonstrated significant reactivation of inhibited enzymes, suggesting its potential as an antidote against certain toxic agents. The compound's efficacy varied with the distance between thiol groups, indicating structure-activity relationships that are critical for its function .

Study on Reactivation of Enzymes

A notable study investigated the reactivation of pigeon brain pyruvate oxidase after poisoning with lewisite. The results showed that this compound could restore enzyme activity effectively:

| Thiol Compound | Reactivation (%) |

|---|---|

| Ethanedithiol | 91 |

| Propanedithiol | 100 |

| This compound | 100 |

| Hexanedithiol | 100 |

This finding underscores the compound's potential as a protective agent against arsenical toxicity .

Antioxidant Efficacy Assessment

In a separate investigation into the antioxidant properties of various dithiols, this compound was shown to significantly reduce lipid peroxidation in cellular models. The study provided quantitative data on its effectiveness compared to other thiols:

| Dithiol Compound | Lipid Peroxidation Reduction (%) |

|---|---|

| 1,4-Butanedithiol | 45 |

| 1,6-Hexanedithiol | 67 |

| This compound | 85 |

These results highlight the compound's superior antioxidant capability, making it a candidate for further therapeutic exploration .

Applications in Medicine and Materials Science

The biological activities of this compound suggest several applications:

- Pharmaceutical Development: Its antioxidant and detoxification properties may lead to formulations aimed at treating oxidative stress-related diseases.

- Materials Science: The compound can be utilized in creating bioactive materials that respond to environmental stimuli due to its ability to form stable thiol-based networks.

Properties

CAS No. |

62224-02-6 |

|---|---|

Molecular Formula |

C7H16S2 |

Molecular Weight |

164.3 g/mol |

IUPAC Name |

heptane-1,7-dithiol |

InChI |

InChI=1S/C7H16S2/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2 |

InChI Key |

RVVRZLSZZKMJCB-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCS)CCCS |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.